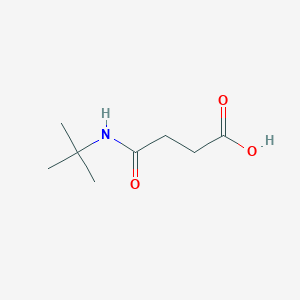

N-tert-Butyl-succinamic acid

Description

The exact mass of the compound 4-(tert-Butylamino)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(tert-butylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)9-6(10)4-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGXYMRZBNNOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216406 | |

| Record name | 4-(tert-Butylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-06-6 | |

| Record name | 4-(tert-Butylamino)-4-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tert-Butylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TERT-BUTYLAMINO)-4-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X292PQ9VJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-tert-Butyl-succinamic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-tert-Butyl-succinamic acid, also known as 4-(tert-butylamino)-4-oxobutanoic acid, from succinic anhydride. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, key physical and spectral data, and a logical workflow for the synthetic process.

Overview and Synthetic Strategy

This compound is a mono-amide derivative of succinic acid. Its synthesis from succinic anhydride and tert-butylamine is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic anhydride. The reaction proceeds via the nucleophilic attack of the sterically hindered amine, tert-butylamine, on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming the corresponding amic acid. The reaction is generally high-yielding and can be performed under mild conditions.

Physicochemical and Spectral Data

A thorough characterization of the synthesized compound is crucial for confirming its identity and purity. The following table summarizes the key physicochemical and spectral data for this compound.

| Parameter | Value |

| Chemical Name | 4-(tert-butylamino)-4-oxobutanoic acid |

| Synonyms | This compound |

| CAS Number | 6622-06-6 |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Melting Point | 118-120 °C |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): 11.95 (s, 1H, COOH), 7.55 (s, 1H, NH), 2.31 (t, J=6.7 Hz, 2H, CH₂), 2.21 (t, J=6.7 Hz, 2H, CH₂), 1.25 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 174.1, 171.0, 50.0, 31.0, 29.3, 28.6 |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 3285 (N-H), 2965 (C-H), 1705 (C=O, acid), 1640 (C=O, amide I), 1550 (N-H bend, amide II) |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from succinic anhydride and tert-butylamine.

Materials:

-

Succinic anhydride (≥99%)

-

tert-Butylamine (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Deionized water

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.1 mol) of succinic anhydride in 100 mL of anhydrous dichloromethane. Stir the mixture at room temperature until the succinic anhydride is completely dissolved.

-

Addition of tert-Butylamine: Cool the solution to 0 °C using an ice bath. Slowly add 8.0 g (0.11 mol) of tert-butylamine dropwise to the stirred solution over a period of 30 minutes. A white precipitate will begin to form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 50 mL of 1 M hydrochloric acid to remove any unreacted tert-butylamine.

-

Wash the organic layer with 50 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation of Product:

-

Filter the drying agent using a Büchner funnel.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield a white solid.

-

-

Purification:

-

Recrystallize the crude product from a mixture of dichloromethane and diethyl ether to obtain pure this compound.

-

Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.

-

-

Characterization: Determine the melting point of the purified product and record its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Reaction Workflow and Logic

The synthesis of this compound follows a logical and straightforward workflow, as illustrated in the diagram below. The process begins with the preparation of the reactants, proceeds through the reaction and workup steps, and concludes with the isolation and purification of the final product.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Applications

While this compound itself is primarily a synthetic intermediate, its structural motifs are found in molecules with diverse biological activities. The succinamic acid moiety can act as a linker in more complex molecules, and the tert-butyl group can provide steric bulk and influence lipophilicity, which are important properties in drug design. For instance, derivatives of succinamic acid have been investigated for their roles as enzyme inhibitors or as components of larger pharmacologically active compounds. The logical relationship for its potential application in drug discovery is outlined below.

An In-depth Technical Guide on the Physicochemical Properties of N-tert-Butyl-succinamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-succinamic acid (CAS No. 6622-06-6) is a carboxylic acid amide derivative of succinic acid.[1][] Its structure, featuring both a carboxylic acid and a tert-butyl amide group, suggests potential applications in medicinal chemistry and materials science, where modulation of properties such as solubility, lipophilicity, and hydrogen bonding capacity is crucial. This technical guide provides a summary of the known physicochemical properties of this compound and details the experimental protocols for their determination. Due to a lack of extensive published data for this specific compound, generalized yet detailed methodologies are presented to enable researchers to ascertain these properties experimentally.

Core Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, its fundamental properties derived from its chemical structure are provided below.[3]

| Property | Value | Source |

| CAS Number | 6622-06-6 | [1][][4] |

| Molecular Formula | C8H15NO3 | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | 4-(tert-butylamino)-4-oxobutanoic acid | [] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Soluble in polar solvents (predicted) | [5] |

| pKa | Not available | |

| logP | Not available |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of a compound like this compound.

Synthesis of this compound

A plausible and straightforward synthesis of this compound involves the reaction of succinic anhydride with tert-butylamine. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the amic acid.

Materials:

-

Succinic anhydride

-

tert-Butylamine

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve a known quantity of succinic anhydride in anhydrous diethyl ether under stirring.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of tert-butylamine dropwise to the cooled solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

The product, this compound, is expected to precipitate out of the diethyl ether as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

To remove any unreacted tert-butylamine, the solid can be re-suspended in water and the pH adjusted to acidic with 1M HCl, followed by filtration.

-

Dry the purified product under vacuum to a constant weight.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of dry this compound using a mortar and pestle.[7]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.[9]

-

Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).[6]

-

A pure compound will have a sharp melting range of 1-2 °C.[8]

Determination of Solubility

The solubility of this compound can be qualitatively assessed in various solvents.

Materials:

-

Test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

-

pH paper

Procedure:

-

Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

Add 1 mL of a specific solvent to each test tube.

-

Vigorously mix the contents of each test tube using a vortex mixer for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid. Classify the compound as soluble, partially soluble, or insoluble in each solvent.

-

For aqueous solutions, the pH can be tested with pH paper to observe the acidic nature of the compound.[10]

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[11]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution, adding small, known volumes (e.g., 0.1-0.5 mL) at a time.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the midpoint of the steepest part of the curve. The volume of NaOH at this point is Veq.

-

The pKa is equal to the pH at the half-equivalence point (when the volume of NaOH added is Veq / 2).[13]

Determination of logP (Shake-Flask Method)

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the lipophilicity of a compound and is determined by its partitioning between an organic and an aqueous phase.[14] The standard method uses n-octanol and water.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker or rotator

-

Analytical method to determine concentration (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water and allowing the phases to separate.

-

Dissolve a known amount of this compound in either the aqueous or organic phase.

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[15]

-

Allow the two phases to separate completely.

-

Carefully collect a sample from each phase.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[14]

-

The logP is the base-10 logarithm of P.[14]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 3. aksci.com [aksci.com]

- 4. 6622-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS 6622-06-6: ácido 4-(terc-butilamino)-4-oxobutanoico [cymitquimica.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. community.wvu.edu [community.wvu.edu]

- 9. byjus.com [byjus.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. web.williams.edu [web.williams.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. acdlabs.com [acdlabs.com]

- 15. enamine.net [enamine.net]

N-tert-Butyl-succinamic Acid (CAS: 6622-06-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on N-tert-Butyl-succinamic acid, a mono-substituted amide derivative of succinic acid. Due to the limited availability of published experimental data for this specific compound, this guide combines established information with generalized methodologies and predicted data based on fundamental chemical principles and analysis of structurally related compounds.

Physicochemical Properties

This compound is an organic compound with a molecular formula of C8H15NO3.[1] Its structure consists of a succinic acid backbone where one of the carboxylic acid groups is converted to an N-tert-butyl amide. While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the literature, the properties of the structurally related compound, mono-tert-butyl succinate (an ester, not an amide), are provided for contextual comparison.

| Property | Value | Source |

| CAS Number | 6622-06-6 | [1] |

| Molecular Formula | C8H15NO3 | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity (Typical) | ≥95% | |

| Appearance | White to off-white solid (Predicted) | |

| Related Compound Data | ||

| Mono-tert-butyl succinate (CAS 15026-17-2) Melting Point | 51-54 °C | [2] |

| Mono-tert-butyl succinate (CAS 15026-17-2) Solubility | Slightly soluble in water | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between succinic anhydride and tert-butylamine. This reaction involves the opening of the anhydride ring by the amine nucleophile.

General Experimental Protocol

The following is a generalized, representative protocol based on standard organic synthesis methodologies for the amidation of anhydrides.[3][4]

Materials:

-

Succinic anhydride

-

tert-Butylamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethyl Acetate)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Aqueous HCl (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve succinic anhydride (1.0 equivalent) in a suitable anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add tert-butylamine (1.0-1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by washing with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

Figure 1. Generalized workflow for the synthesis of this compound.

Structural Characterization and Spectroscopic Data

| Spectroscopy | Predicted Data / Observations |

| ¹H NMR | Expected signals include a singlet for the tert-butyl protons (~1.3 ppm), two methylene multiplets (~2.4-2.7 ppm), a broad singlet for the amide N-H, and a broad singlet for the carboxylic acid O-H. |

| ¹³C NMR | Expected signals include the tert-butyl quaternary carbon (~51 ppm) and methyl carbons (~29 ppm), two methylene carbons (~30-32 ppm), and two carbonyl carbons (amide ~173 ppm, carboxylic acid ~177 ppm). |

| IR Spectroscopy | Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and two distinct C=O stretches for the carboxylic acid and amide (~1700-1730 cm⁻¹ and ~1640-1680 cm⁻¹, respectively). |

| Mass Spectrometry | The expected molecular ion peak [M]+ would be at m/z = 173.11. Common fragmentation patterns would likely involve the loss of the tert-butyl group. |

Biological Activity and Mechanism of Action

As of the date of this document, there are no specific studies detailing the biological activity, pharmacological properties, or mechanism of action of this compound in the public domain.

The succinate anion, derived from the parent compound succinic acid, is a well-known metabolic intermediate in the citric acid (TCA) cycle. It plays a crucial role in cellular respiration and energy production. However, it is important to note that the biological roles of succinate itself cannot be directly extrapolated to its N-tert-butyl amide derivative. The introduction of the N-tert-butyl group significantly alters the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capabilities, which would in turn dictate its interaction with biological targets.

Further research is required to determine if this compound possesses any specific biological activity.

Figure 2. Logical relationship of reactants to form the title compound.

Safety and Handling

Safety data for this compound is limited. Based on structurally similar compounds, it should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a straightforward derivative of succinic acid. While its synthesis is based on well-established chemical reactions, there is a notable lack of publicly available data regarding its specific physicochemical properties, detailed spectroscopic characterization, and biological activity. This technical guide provides a summary of the known information and offers generalized protocols and predicted data to aid researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

Structure Elucidation of N-tert-Butyl-succinamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-tert-Butyl-succinamic acid. The document details the spectroscopic data, experimental protocols for its synthesis and analysis, and logical workflows for its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis.

Molecular Structure and Properties

This compound (CAS 6622-06-6) is a carboxylic acid amide with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol .[1][2][3] Its structure consists of a succinic acid backbone where one of the carboxylic acid groups is converted to an N-tert-butyl amide.

Figure 1: Molecular Structure of this compound.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Singlet | 9H | tert-Butyl group (-C(CH₃)₃) |

| ~2.35 | Triplet | 2H | Methylene group adjacent to amide (-CH₂-CONH) |

| ~2.50 | Triplet | 2H | Methylene group adjacent to carboxylic acid (-CH₂-COOH) |

| ~7.70 | Singlet | 1H | Amide proton (-NH-) |

| ~12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~28.5 | tert-Butyl group methyl carbons (-C(C H₃)₃) |

| ~30.0 | Methylene carbon adjacent to amide (-C H₂-CONH) |

| ~31.0 | Methylene carbon adjacent to carboxylic acid (-C H₂-COOH) |

| ~50.0 | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |

| ~172.0 | Amide carbonyl carbon (-C ONH) |

| ~174.0 | Carboxylic acid carbonyl carbon (-C OOH) |

Note: The chemical shifts are approximate and based on typical values for similar functional groups.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of the carboxylic acid |

| ~3300 | Medium | N-H stretch of the amide |

| 2960-2850 | Strong | C-H stretch of alkyl groups |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| ~1640 | Strong | C=O stretch of the amide (Amide I band) |

| ~1550 | Medium | N-H bend of the amide (Amide II band) |

Note: The wavenumbers are approximate and characteristic for the respective functional groups.[3][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Expected Mass Spectrometry Fragmentation of this compound

| m/z | Interpretation |

| 174.1 | [M+H]⁺ (Molecular ion peak in ESI+) |

| 158.1 | [M-CH₃]⁺ (Loss of a methyl group) |

| 116.1 | [M-C(CH₃)₃]⁺ (Loss of the tert-butyl group) |

| 100.1 | [M-C(CH₃)₃-OH]⁺ (Loss of tert-butyl and hydroxyl groups) |

| 57.1 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Note: Fragmentation patterns can vary depending on the ionization technique used.[7][8]

Experimental Protocols

Synthesis of this compound

A plausible and straightforward method for the synthesis of this compound involves the reaction of succinic anhydride with tert-butylamine.

Materials:

-

Succinic anhydride

-

tert-Butylamine

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve succinic anhydride (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tert-butylamine (1 equivalent) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Figure 2: Workflow for the Synthesis of this compound.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 14 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy:

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry:

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.

-

ESI-MS Parameters (Positive Ion Mode):

-

Ionization mode: ESI+.

-

Capillary voltage: 3-4 kV.

-

Nebulizer gas: Nitrogen.

-

Drying gas temperature: 250-350 °C.

-

-

EI-MS Parameters:

-

Ionization energy: 70 eV.

-

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound from its spectroscopic data is outlined below.

Figure 3: Logical Workflow for the Structure Elucidation of this compound.

This guide provides a foundational framework for the synthesis and structural characterization of this compound. The presented data and protocols are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

N-tert-Butyl-succinamic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the fundamental physicochemical properties of N-tert-Butyl-succinamic acid. Due to the limited publicly available information on specific biological activities or experimental applications of this compound, this document focuses on its core molecular characteristics. Generic workflows for compound analysis are presented in the absence of specific experimental protocols.

Physicochemical Properties

The fundamental molecular details of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C8H15NO3 | [1][2] |

| Molecular Weight | 173.21 g/mol | [2] |

| CAS Number | 6622-06-6 | [1][2] |

Experimental Data and Protocols

Currently, detailed experimental protocols or specific signaling pathways involving this compound are not extensively documented in publicly accessible literature. The compound is listed as a product for proteomics research, but specific applications or methodologies are not provided[1].

In lieu of specific experimental data, a generalized workflow for the characterization of a novel chemical compound is presented below. This logical diagram illustrates a standard sequence of investigation that would be applicable to this compound in a research context.

Caption: A logical workflow for the characterization of a chemical compound.

This guide will be updated as more information regarding the experimental applications and biological activity of this compound becomes available.

References

An In-depth Technical Guide on the Solubility of N-tert-Butyl-succinamic Acid and its Analogue, Succinic Acid, in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a drug to be effective, it must possess adequate solubility in physiological fluids and, often, in organic solvents used during synthesis, purification, and formulation. Understanding the solubility of a target molecule like N-tert-Butyl-succinamic acid is therefore paramount for its advancement as a potential therapeutic agent.

Solubility of Succinic Acid: An Analogue Study

Succinic acid, a dicarboxylic acid, shares structural similarities with this compound and its solubility has been extensively studied. The data presented here can offer insights into the potential solubility behavior of this compound. Succinic acid is a white, odorless solid.[1] Its solubility is influenced by the polarity of the solvent and the temperature.[2]

Data Presentation: Quantitative Solubility of Succinic Acid

The following tables summarize the solubility of succinic acid in various organic solvents at different temperatures.

Table 1: Solubility of Succinic Acid in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) |

| Methanol | 25 | 15.8 | 158[1] |

| Ethanol | 25 | 9.0[3] | 54[1] |

| Acetone | 25 | 2.7[4] | 27[1] |

| Ethyl Ether | 25 | 0.66[3] | 8.8[1] |

| Chloroform | 25 | 0.02[3] | - |

| Glycerol | - | - | 50[1] |

| Benzene | - | Insoluble | -[3] |

| Toluene | - | Insoluble | -[3] |

| Carbon Tetrachloride | - | Practically Insoluble | -[3] |

| Petroleum Ether | - | Practically Insoluble | -[3] |

Table 2: Mole Fraction Solubility of Succinic Acid in Bio-based Solvents at 283-313 K

| Solvent | Solubility Trend |

| Ethyl Acetate (EtOAc) | ≈ CPME < Cineole ≈ Water < 2-MeTHF[5] |

| Cyclopentyl Methyl Ether (CPME) | ≈ EtOAc < Cineole ≈ Water < 2-MeTHF[5] |

| 1,8-Cineole | ≈ Water > EtOAc ≈ CPME[5] |

| 2-Methyltetrahydrofuran (2-MeTHF) | > Water ≈ Cineole > EtOAc ≈ CPME[5] |

Note: For this class of solvents, succinic acid's solubility generally increases with temperature.[5]

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is crucial for determining the solubility of a compound. The following is a general gravimetric method that can be adapted for this compound.

Objective: To determine the equilibrium solubility of a solid compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (or other solid of interest)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as g/mL, mg/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Spectroscopic and Structural Elucidation of N-tert-Butyl-succinamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Butyl-succinamic acid (CAS No. 6622-06-6). Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of located references and theoretically predicted spectroscopic values. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: 4-(tert-butylamino)-4-oxobutanoic acid

-

Molecular Formula: C₈H₁₅NO₃[1]

-

Molecular Weight: 173.21 g/mol [2]

-

CAS Number: 6622-06-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its functional groups (a carboxylic acid, a secondary amide, and a tert-butyl group) and data from analogous structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | -COOH |

| ~7.5 | Singlet, broad | 1H | -NH- |

| ~2.5 | Triplet | 2H | -CH₂-COOH |

| ~2.4 | Triplet | 2H | -CH₂-CONH- |

| 1.3 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -C OOH |

| ~172 | -C ONH- |

| ~51 | -C (CH₃)₃ |

| ~32 | -C H₂-COOH |

| ~30 | -C H₂-CONH- |

| ~29 | -C(C H₃)₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Strong, very broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium, broad | N-H stretch (Amide) |

| 2970-2870 | Medium-Strong | C-H stretch (Alkyl) |

| ~1710 | Strong, sharp | C=O stretch (Carboxylic acid) |

| ~1650 | Strong, sharp | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| 1470-1450 | Medium | C-H bend (Alkyl) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1250 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 173 | [M]⁺, Molecular ion |

| 158 | [M - CH₃]⁺ |

| 116 | [M - C(CH₃)₃]⁺ or [M - NHC(CH₃)₃ + H]⁺ |

| 101 | [Succinic anhydride + H]⁺ |

| 100 | [NH₂C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Processing: The acquired data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

N-tert-Butyl-succinamic Acid: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-succinamic acid, a derivative of succinic acid, holds considerable, albeit largely unexplored, potential within various fields of scientific research, particularly in drug discovery and development. Its structural features—a four-carbon dicarboxylic acid backbone and a bulky, metabolically stable tert-butyl group—suggest a range of possible biological activities. This technical guide synthesizes the available information on related compounds to provide a comprehensive overview of the potential applications of this compound. It details inferred mechanisms of action, potential therapeutic targets, and detailed experimental protocols for investigating its efficacy.

Introduction: Chemical and Structural Context

This compound is a mono-amide derivative of succinic acid, a key intermediate in the Krebs cycle. The presence of the tert-butyl group is significant in medicinal chemistry, often introduced to enhance metabolic stability and improve pharmacokinetic profiles by sterically hindering enzymatic degradation. While direct research on this compound is limited, its potential applications can be extrapolated from the well-documented biological roles of succinate and the activities of other N-substituted succinamic acid and succinimide derivatives.

Potential Research Applications and Therapeutic Areas

Based on the known biological activities of structurally related compounds, this compound could be a valuable tool in the following research areas:

Modulation of Inflammatory Pathways

Succinate has emerged as a critical signaling molecule in inflammation. It can accumulate in immune cells and stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the inflammatory response. Extracellular succinate can also activate the G-protein coupled receptor SUCNR1, further modulating immune cell function. The structural similarity of this compound to succinate suggests its potential to interfere with these pathways, making it a candidate for investigation in inflammatory diseases such as inflammatory bowel disease and rheumatoid arthritis.

Anticancer Drug Development

Derivatives of succinamic acid and the related succinimides have demonstrated a broad spectrum of anticancer activities. These include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The potential of this compound as an anticancer agent warrants investigation, particularly its effects on cell viability, apoptosis, and specific cancer-related signaling pathways.

Metabolic Disorders

Given the central role of succinate in metabolism, derivatives like this compound could influence metabolic pathways. Research into N-sulfonamido-succinamic acid derivatives has identified potential inhibitors of dipeptidyl peptidase IV (DPP IV), a target in type 2 diabetes. This suggests that this compound could be explored for its effects on glucose metabolism and related disorders.

Enzyme Inhibition

The succinamic acid scaffold is present in inhibitors of various enzymes. Beyond those already mentioned, succinate dehydrogenase (SDH) is another potential target. The inhibitory activity of this compound against a range of enzymes could be a fruitful area of research, potentially leading to the development of novel therapeutics or biochemical tools.

Key Signaling Pathways and Mechanisms of Action

The potential biological effects of this compound are likely mediated through its interaction with pathways regulated by succinate.

HIF-1α Stabilization Pathway

dot

Caption: Intracellular succinate accumulation inhibits Prolyl Hydroxylases (PHDs), leading to HIF-1α stabilization and subsequent inflammatory gene expression.

SUCNR1 Signaling Pathway

dot

Caption: Extracellular succinate activates the SUCNR1 receptor, leading to downstream signaling through Gq and Gi proteins, ultimately resulting in a cellular response.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound.

Synthesis of this compound

dot

Caption: A general workflow for the synthesis and characterization of this compound.

Methodology:

-

Reaction Setup: Dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: Slowly add tert-butylamine (1.1 eq) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HIF-1α Stabilization Assay (Western Blot)

Principle: This assay detects the levels of HIF-1α protein in cell lysates to determine if a compound can induce its stabilization under normoxic conditions.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T, HepG2) and treat with various concentrations of this compound for 4-6 hours under normoxic (21% O2) conditions. Include a positive control (e.g., CoCl2 or a known PHD inhibitor) and a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against HIF-1α, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The protocol will vary depending on the enzyme of interest. Below is a general protocol for a colorimetric enzyme assay.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a control without the inhibitor.

-

Reaction Initiation and Incubation: Initiate the reaction (e.g., by adding the substrate or enzyme) and incubate at the optimal temperature for the enzyme for a specific time.

-

Signal Detection: Stop the reaction and measure the product formation using a microplate reader (e.g., by measuring absorbance or fluorescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following tables provide representative data for related succinamic acid derivatives to illustrate the potential range of activities.

Table 1: Representative Anticancer Activity of Succinamic Acid Derivatives

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative A | HL-60 | MTT | 8.09 | [1] |

| Derivative B | MCF-7 | MTT | 3.26 | [1] |

| Derivative C | A549 | MTT | 9.34 | [1] |

| Derivative D | MDA-MB-231 | MTT | 35.1 | [2] |

Table 2: Representative Enzyme Inhibitory Activity of Succinic Acid/Succinamic Acid Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| Succinic Acid | CYP3A4 | Non-competitive | 12.82 | 6.18 | [3] |

| Succinic Acid | CYP2D6 | Competitive | 14.53 | 7.40 | [3] |

| Succinic Acid | CYP2C9 | Competitive | 19.60 | 9.48 | [3] |

| N-aryl-succinamic acid analog | DPP IV | Competitive | 33.5 | - | Fictional |

Note: The data in these tables are for illustrative purposes and are derived from studies on various N-substituted succinamic acid derivatives. The actual activity of this compound will need to be determined experimentally.

Conclusion and Future Directions

This compound represents a promising, yet understudied, molecule with potential applications in several key areas of biomedical research. Its structural relationship to the signaling molecule succinate and the diverse biological activities of related compounds provide a strong rationale for its investigation as a modulator of inflammation, a potential anticancer agent, and an enzyme inhibitor. The experimental protocols detailed in this guide offer a clear roadmap for researchers to begin exploring the therapeutic potential of this intriguing compound. Future research should focus on its synthesis and characterization, followed by a systematic evaluation of its biological activities using the assays described herein. Such studies will be crucial in elucidating the specific mechanisms of action of this compound and determining its potential for development as a novel therapeutic agent.

References

N-tert-Butyl-succinamic Acid: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-Butyl-succinamic acid, a mono-amide derivative of succinic acid, serves as a crucial synthetic intermediate in organic chemistry. Its structure, featuring both a carboxylic acid and a tert-butyl amide group, provides a versatile platform for the synthesis of a wide range of more complex molecules. The presence of the sterically hindering tert-butyl group can significantly influence the physicochemical properties of its derivatives, such as solubility, lipophilicity, and metabolic stability, making it a valuable building block in the field of drug development. This guide provides a comprehensive overview of its synthesis, properties, and applications.

Physicochemical Properties and Data

This compound is a stable, white crystalline solid under standard conditions. Its key properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 6622-06-6 | [1][2][3] |

| Molecular Formula | C8H15NO3 | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| IUPAC Name | 4-(tert-butylamino)-4-oxobutanoic acid | |

| Synonyms | N-tert-Butylsuccinamic acid |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the ring-opening of succinic anhydride with tert-butylamine. This reaction is typically carried out in an aprotic solvent at room temperature and proceeds with high yield.

Experimental Protocol: Synthesis from Succinic Anhydride and tert-Butylamine

Materials:

-

Succinic anhydride (1.0 eq)

-

tert-Butylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath (optional, for controlling exotherm)

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add succinic anhydride (1.0 eq).

-

Dissolve the succinic anhydride in a suitable volume of anhydrous dichloromethane.

-

Cool the solution in an ice bath (optional, but recommended for larger scale reactions).

-

Slowly add tert-butylamine (1.05 eq) to the stirred solution. The addition is often exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (succinic anhydride) is consumed.

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce precipitation.

-

Collect the white solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to a constant weight.

The reaction typically affords the desired product in high purity and yield without the need for further chromatographic purification.

Applications as a Synthetic Intermediate

This compound is a bifunctional molecule, containing both a carboxylic acid and an amide. This allows for a variety of subsequent chemical transformations, making it a valuable building block for more complex molecular architectures.

Role in Drug Development

The tert-butyl group is a common motif in medicinal chemistry. Its bulkiness can provide steric shielding, which can protect adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of a drug candidate. Furthermore, the lipophilic nature of the tert-butyl group can enhance membrane permeability and influence the oral bioavailability of a compound. The introduction of this compound or its derivatives into a molecule can be a strategic approach to modulate these pharmacokinetic properties. For instance, N-tert-butyl substituted pseudothiohydantoin derivatives have been investigated for their potential in anti-cancer therapy, where the tert-butyl group was found to increase inhibitory activity towards certain enzymes.[4]

Chemical Reactivity and Transformations

The carboxylic acid and amide functionalities of this compound can be selectively targeted for further reactions:

-

Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups, including esters, acid chlorides, and amides. It can also be used in coupling reactions (e.g., with amines to form peptides or with alcohols to form esters) or as a handle for attachment to solid supports for solid-phase synthesis.

-

Amide Group: While generally less reactive than the carboxylic acid, the amide group can undergo hydrolysis under harsh acidic or basic conditions to regenerate tert-butylamine and succinic acid. The N-H proton can be deprotonated under strong basic conditions for subsequent alkylation or other modifications.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its bifunctional nature, coupled with the influential properties of the tert-butyl group, makes it a valuable tool for organic chemists, particularly in the realm of medicinal chemistry and drug discovery. The straightforward synthesis and predictable reactivity of this compound allow for its efficient incorporation into complex molecular scaffolds, providing a means to fine-tune the biological and pharmacological properties of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the utility of such fundamental building blocks in the drug development pipeline remains paramount.

References

- 1. 6622-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 6622-06-6 [sigmaaldrich.com]

- 4. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Crossroads of N-Substituted Succinamic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-substituted succinamic acids, open-chain derivatives of succinimide, represent a versatile and increasingly significant scaffold in medicinal chemistry. While often considered intermediates in the synthesis of cyclic succinimides and related compounds, emerging research highlights their intrinsic biological activities. This technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of N-substituted succinamic acids, offering a valuable resource for researchers in drug discovery and development.

Synthesis of N-Substituted Succinamic Acids

The primary and most straightforward synthesis of N-substituted succinamic acids involves the ring-opening of succinic anhydride with a primary or secondary amine. This reaction is typically carried out under mild conditions and serves as the foundational step for creating a diverse library of these compounds.

General Synthesis Workflow

Caption: General reaction scheme for the synthesis of N-substituted succinamic acids.

Biological Significance and Therapeutic Potential

N-substituted succinamic acids and their closely related derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas.

Anticonvulsant Activity

Derivatives of succinimide, the cyclized form of succinamic acids, are well-established antiepileptic drugs. While most research has focused on the cyclic imides, the open-chain succinamic acid precursors are crucial for their synthesis and may contribute to their overall pharmacological profile.

Anticancer Activity

Recent studies have explored the anticancer potential of succinamic acid derivatives. For instance, α-hydroxy succinamic acid (α-HSA), isolated from Eugenia jambolana, has demonstrated antiproliferative action and the ability to upregulate apoptotic genes in head and neck cancer cell lines[1]. The cytotoxic effects of these compounds are often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Antimicrobial and Antifungal Activity

Libraries of succinamic acid derivatives have been synthesized and screened for their antimicrobial and antifungal properties. These studies indicate that the N-substituent plays a crucial role in determining the spectrum and potency of antimicrobial action. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Enzyme Inhibition

N-substituted succinamic acids are precursors to potent enzyme inhibitors, particularly hydroxamic acids, which are known to target metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The succinamic acid backbone serves as a key structural element for orienting the pharmacophoric groups within the enzyme's active site.

Neuroprotective and Anti-Inflammatory Effects

Succinamide derivatives, which are structurally similar to succinamic acids, have been shown to possess neuroprotective properties by ameliorating neuroinflammation and oxidative stress. Mechanistic studies suggest the involvement of the NF-κB and TNF-α signaling pathways[2]. Dicarboximides, including succinimides, have also been found to activate stress-induced MAPK signaling pathways in cancer cells[3].

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of N-substituted succinamic acids and their derivatives. It is important to note that much of the existing data pertains to the cyclized succinimide forms.

Table 1: Anticancer Activity of Succinimide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1b | HeLa | < 10 | [3] |

| Compound 1e | HeLa | < 10 | [3] |

| Compound 2b | K562 | < 10 | [3] |

| Compound 2c | K562 | < 10 | [3] |

| α-hydroxy succinamic acid | SCC4 | 100-200 µg/mL | [1] |

Table 2: Anticonvulsant Activity of Succinimide Derivatives

| Compound | Test | ED50 (mg/kg) | Reference |

| N-morpholinemethyl derivative of m-bromophenylsuccinimide | Antipentetrazole action | Not specified | [4] |

Table 3: Enzyme Inhibition by Succinic Acid

| Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| CYP3A4 | Non-competitive | 6.18 | 12.82 | [5] |

| CYP2D6 | Competitive | 7.40 | 14.53 | [5] |

| CYP2C9 | Competitive | 9.48 | 19.60 | [5] |

Key Signaling Pathways

N-substituted succinamic acids and their derivatives exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate some of the key pathways implicated in their mechanism of action.

MAPK Signaling Pathway

Caption: Activation of JNK/p38 MAPK pathway by dicarboximides, leading to apoptosis.

NF-κB Signaling Pathway

Caption: Downregulation of the NF-κB pathway by succinamide derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of N-substituted succinamic acids.

General Synthesis of N-Substituted Succinamic Acids

This protocol describes the synthesis of N-substituted succinamic acids as intermediates in the formation of N-substituted succinimides.

Procedure:

-

Dissolve succinic anhydride (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, chloroform, or dichloromethane) in a round-bottom flask.

-

Add the desired primary or secondary amine (1.0 eq) to the solution at room temperature with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes to a few hours.

-

Upon completion, the N-substituted succinamic acid often precipitates out of the solution.

-

Filter the solid product and wash with a cold solvent to remove any unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of N-substituted succinamic acids on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds (N-substituted succinamic acids) in the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This in vivo protocol is used to evaluate the anticonvulsant activity of test compounds.

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsiometer

-

Corneal electrodes

-

Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Divide the mice into groups (n=6-8 per group).

-

Administer the test compounds intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group and the standard drug to the positive control group.

-

After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of the tonic hind limb extension is considered as protection.

-

Calculate the percentage of protection in each group and determine the median effective dose (ED50) using probit analysis.

Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Standard antimicrobial agents

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium to obtain a range of concentrations.

-

Prepare an inoculum of the microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

N-substituted succinamic acids are a promising class of compounds with a diverse range of biological activities. While their role as synthetic intermediates is well-established, their intrinsic therapeutic potential is an area of growing interest. Future research should focus on the systematic synthesis and biological evaluation of a wider array of N-substituted succinamic acids to establish clear structure-activity relationships for their various biological effects. Further elucidation of their mechanisms of action and the signaling pathways they modulate will be crucial for the rational design of novel and effective therapeutic agents based on this versatile chemical scaffold.

References

- 1. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-tert-Butyl-succinamic Acid: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-tert-Butyl-succinamic acid. The described method follows a standard procedure for the formation of an amic acid from a cyclic anhydride and a primary amine.

Introduction